N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide, commonly known as FIIN-4, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 (FGFR1) and has shown promising results in preclinical studies.
Wirkmechanismus
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways could be affected.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of indole derivatives , the effects could range from antiviral to anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FIIN-4 is its selectivity for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide. This makes it a useful tool for studying the role of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide signaling in cancer. However, one of the limitations of FIIN-4 is its low solubility in water, which can make it difficult to use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of FIIN-4. One direction is to develop more potent and selective inhibitors of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide that can be used in clinical trials. Another direction is to study the role of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide signaling in other types of cancer, such as pancreatic and prostate cancer. Finally, the combination of FIIN-4 with other targeted therapies or immunotherapies should be explored to enhance its efficacy in the treatment of cancer.
Synthesemethoden
The synthesis of FIIN-4 involves a multistep process that starts with the reaction of 2-(furan-2-yl)ethanamine with 4-nitrobenzoyl chloride to form 4-nitro-N-(2-(furan-2-yl)ethyl)benzamide. The next step involves the reaction of 4-nitro-N-(2-(furan-2-yl)ethyl)benzamide with indoline-1-carboxylic acid to form N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide. The final step involves the reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
FIIN-4 has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of cancer cells that are dependent on N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide signaling. N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a receptor tyrosine kinase that is overexpressed in several types of cancer, including breast, lung, and gastric cancer. Inhibition of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide signaling has been shown to induce apoptosis in cancer cells and inhibit tumor growth. FIIN-4 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-21(16-7-9-17(10-8-16)24(26)27)22-14-19(20-6-3-13-28-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19H,11-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWNOAQNFXPTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.